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molecular formula C15H19NO4 B3120773 1-tert-Butyl 5-methyl indoline-1,5-dicarboxylate CAS No. 272438-12-7

1-tert-Butyl 5-methyl indoline-1,5-dicarboxylate

Cat. No. B3120773
M. Wt: 277.31 g/mol
InChI Key: KANVSPBCQYQXFC-UHFFFAOYSA-N
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Patent
US08394828B2

Procedure details

A solution of 2,3-dihydro-indole-1,5-dicarboxylic acid 1-tert-butyl ester 5-methyl ester (2.3 g, 8.29 mmol) in methanol (30 mL) was treated with 3 N aqueous sodium hydroxide (2.77 mL, 8.29 mmol) and heated at reflux for 4 hours. An additional portion of 3N aqueous sodium hydroxide (1.38 mL, 4.14 mmol) was added and the solution was heated at reflux for an additional 28 hours. The solution was concentrated in vacuo and then diluted with water. The resultant solution was neutralized with 2N hydrochloric acid (6.3 mL). The product precipitated and was collected by filtration and washed with water, to give the product 1.5 g (69%). 1H NMR (DMSO-d6): δ 1.51 (s, 9 H), 3.10 (t, 2 H), 3.95 (t, 2 H), 7.53-7.82 (m, 3 H) and 12.59 (s, 1 H).
Quantity
2.77 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.38 mL
Type
reactant
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[N:10]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:9][CH2:8]2)=[O:4].[OH-].[Na+]>CO>[C:17]([O:16][C:14]([N:10]1[C:11]2[C:7](=[CH:6][C:5]([C:3]([OH:4])=[O:2])=[CH:13][CH:12]=2)[CH2:8][CH2:9]1)=[O:15])([CH3:20])([CH3:18])[CH3:19] |f:1.2|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
COC(=O)C=1C=C2CCN(C2=CC1)C(=O)OC(C)(C)C
Name
Quantity
2.77 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.38 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional 28 hours
Duration
28 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with water
CUSTOM
Type
CUSTOM
Details
The product precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC2=CC(=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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